CD40 Ligand
Description
Properties
CAS No. |
147205-72-9 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Synonyms |
CD40 Ligand |
Origin of Product |
United States |
Scientific Research Applications
Role in Humoral Immunity
The CD40/CD40 ligand interaction is vital for the generation of humoral immune responses. Upon engagement, CD40 signaling promotes B cell activation, differentiation into plasma cells, and immunoglobulin class switching. This process enhances the affinity of antibodies for their antigens through somatic hypermutation .
Key Findings:
- B Cell Activation: CD40 ligand engagement leads to increased production of cytokines and costimulatory molecules by B cells.
- Germinal Center Formation: The interaction is essential for the formation of germinal centers where B cells undergo affinity maturation .
Applications in Autoimmune Diseases
The CD40/CD40 ligand axis has been identified as a promising target for treating autoimmune diseases. For instance, VIB4920, a CD40L-binding protein, has shown efficacy in reducing autoantibodies and improving clinical outcomes in rheumatoid arthritis patients. In clinical trials, VIB4920 demonstrated a significant decrease in disease activity and circulating autoantibodies .
Case Study:
- VIB4920 in Rheumatoid Arthritis: In a phase 1b trial, over 50% of patients achieved low disease activity or remission after treatment with VIB4920 .
Cancer Immunotherapy
This compound is being explored as an adjuvant in cancer therapies due to its ability to enhance anti-tumor immune responses. Agonistic antibodies targeting CD40 have shown promise in clinical trials by activating dendritic cells and promoting T cell responses against tumors.
Notable Developments:
- PYX-107: This CD40 agonist has demonstrated anti-cancer activity in patients resistant to PD-(L)1 inhibitors. In trials, it resulted in a partial response rate of 15.2% among melanoma patients .
- Mechanism of Action: CD40 engagement enhances the survival and activation of dendritic cells, leading to improved T cell priming and memory formation .
Transplantation Immunology
In organ transplantation, modulation of the CD40/CD40L pathway is being investigated to improve graft survival while minimizing immunosuppressive therapy side effects. Agents targeting this pathway aim to induce tolerance rather than outright suppression of the immune response.
Research Insights:
- Immunosuppressive Strategies: Studies have shown that blocking CD40 signaling can prevent acute rejection without the need for conventional immunosuppressants like calcineurin inhibitors .
- Clinical Trials: Various monoclonal antibodies targeting CD40 are currently under investigation for their ability to enhance graft acceptance and reduce long-term complications associated with chronic immunosuppression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Adenoviral CD40 Ligand (AdCD40L)
AdCD40L is a gene therapy vector delivering the CD40L gene via adenovirus. In canine melanoma models, intratumoral AdCD40L injections induced tumor-specific immune responses, with median survival times of 285 days (all stages) and 1,112 days for low-grade tumors. Combining AdCD40L with cytoreductive surgery further improved survival (median: 448 days vs. 80 days without surgery) due to reduced immunosuppressive tumor mass and enhanced systemic immunity . Toxicity was minimal (e.g., transient fever in 22% of dogs), and neutralizing antibodies developed after three doses .
Recombinant Soluble Trimeric CD40L
Recombinant soluble CD40L mimics endogenous CD40L’s trimeric structure, binding CD40 to activate B cells and DCs. In vitro, it rescues malignant B cells from apoptosis and stimulates IL-6 secretion .
CD40 Agonist Antibodies
CD40 agonist antibodies (e.g., APX005M) directly activate CD40, bypassing ligand-receptor interactions. Preclinical studies show they enhance DC-mediated antitumor immunity, similar to AdCD40L. However, systemic administration can cause cytokine release syndrome, whereas AdCD40L’s localized delivery minimizes off-target effects .
Soluble this compound (sCD40L) in Disease
sCD40L, shed from activated platelets, correlates with thrombosis and inflammation in diabetes, lupus, and atherosclerosis. Unlike membrane-bound CD40L, sCD40L lacks trimeric stability, limiting its immune activation capacity .
CD40L-Mac-1 Interaction
CD40L binds Mac-1 integrin on macrophages independently of CD40, triggering myeloperoxidase release and leukocyte migration. This pathway contributes to atherosclerosis, as Mac-1 inhibition reduces lesion size in murine models.
TRAF-Mediated Signaling
CD40L-CD40 signaling diverges based on TRAF utilization. TRAF3 enhances RANTES promoter activation in epithelial cells, while TRAF2 typically mediates NF-κB activation. Discrepancies in experimental models (e.g., CD40L chimeras vs. direct receptor analysis) underscore context-dependent signaling outcomes .
Data Tables
Table 1: Survival Outcomes in Canine Melanoma Treated with AdCD40L
| Parameter | Median Survival (Days) | Reference |
|---|---|---|
| All Stages | 285 | |
| Stage I-II | 1,112 | |
| Stage III-IV | 128 | |
| AdCD40L + Surgery | 448 | |
| AdCD40L Alone | 80 |
Table 2: Comparison of CD40L-Based Therapies
| Therapy | Mechanism | Efficacy | Toxicity | Clinical Stage |
|---|---|---|---|---|
| AdCD40L | Local CD40L gene expression | Prolonged survival in dogs | Low (transient fever) | Phase I/II (human) |
| Recombinant CD40L | Systemic immune activation | Limited tumor regression | High (inflammation) | Preclinical |
| CD40 Agonist Antibodies | Direct CD40 activation | Enhanced DC maturation | Cytokine release | Phase II (human) |
Discussion
AdCD40L’s localized expression and low toxicity make it superior for solid tumors, while soluble forms and antibodies face bioavailability and safety challenges. The Mac-1 interaction expands CD40L’s role beyond traditional immune regulation, offering novel targets for inflammatory diseases. Species-specific responses, as seen in canine vs. human trials, highlight the need for tailored approaches .
Preparation Methods
Schotten-Baumann Benzoylation for ABTC Synthesis
Ammonium benzoyltrimethyl chloride (ABTC), a CD40L mimetic, is synthesized via Schotten-Baumann benzoylation of 1,1-diphenylmethanamine. Anhydrous potassium carbonate (76 g, 0.55 mol) and phthalimide (147 g, 1 mol) are ground with bromodiphenylmethane (247.13 g, 1 mol) and refluxed at 190°C for 3 hours. Steam distillation removes excess bromodiphenylmethane, yielding diphenylmethyl phthalimide crystals, which are filtered, washed with 60% ethanol, and recrystallized in glacial acetic acid. Subsequent hydrazinolysis with hydrazine hydrate (25 mL, 0.5 mol) generates the primary amine, which is benzoylated to form ABTC. This method achieves a yield of 68–72%, with purity confirmed via thin-layer chromatography.
Structural and Functional Validation
ABTC’s CD40L-like activity is validated through B-cell proliferation assays. The compound induces dose-dependent activation of CD19+ B cells isolated from human peripheral blood mononuclear cells (PBMCs), with a 2.3-fold increase in proliferation at 50 µM. Flow cytometry confirms upregulation of CD86 and MHC class II markers, mimicking native CD40L signaling.
Recombinant CD40L Expression in Prokaryotic Systems
coli-Based Production of Human CD40L
Recombinant human CD40L (rhCD40L) expressed in E. coli (strain BL21) yields a 17 kDa soluble protein corresponding to the extracellular TNF-like domain. The construct includes a hexahistidine tag for purification via immobilized metal affinity chromatography (IMAC). Post-induction with 1 mM IPTG at 37°C, the protein is extracted from inclusion bodies, refolded in a redox buffer (10 mM reduced glutathione, 1 mM oxidized glutathione), and purified to >95% homogeneity by SDS-PAGE.
Table 1: Properties of Recombinant Human CD40L (Source:)
| Parameter | Value |
|---|---|
| Molecular Weight | 16 kDa |
| Purity | >95% (SDS-PAGE) |
| Endotoxin Level | <1.0 EU/µg |
| Biological Activity | ED50 <5 ng/mL (AML proliferation assay) |
| Storage Stability | 1 year at -70°C (lyophilized) |
Functional Characterization
rhCD40L exhibits potent activity in stimulating acute myeloid leukemia (AML) cell proliferation, with an EC50 of 3.2 ng/mL. Surface plasmon resonance (SPR) analysis confirms binding to CD40-Fc fusion proteins, with a dissociation constant (Kd) of 12 nM.
Eukaryotic Expression Systems for Multimeric CD40L
Codon Optimization and Vector Design in Pichia pastoris
Murine CD40L (mCD40L) monomers, dimers, and trimers are engineered using Pichia pastoris codon-optimized DNA sequences. Primers with 21-base overlaps (Table 2) amplify the soluble extracellular domain (149 aa), which is cloned into the pwPICZα vector with a C-terminal hexahistidine tag. Multimeric constructs are generated using (G4S)3 peptide linkers between CD40L monomers, enabling the assembly of dimers (34.5 kDa) and trimers (52 kDa).
Table 2: Primer Sequences for Murine CD40L Cloning (Adapted from)
| Primer | Sequence (5’→3’) |
|---|---|
| 40L1 | CCG CTC GAG AAG AGA GAG GCT GAA GCT ATG CAA AGA GGT GAC GAG GAC CCA CAA ATT... |
| 40L10His | CCG GAA TTC TTA GTG GTG GTG GTG GTG GTG CAA CTT CAA CAA ACC GAA GGA AGA |
Fermentation and Secretion
Pichia pastoris strain X-33 is transformed with linearized constructs and cultured in BMGY/BMMY media. Methanol induction (0.5% v/v) for 72 hours at 30°C yields secreted CD40L at 120 mg/L for monomers, 85 mg/L for dimers, and 45 mg/L for trimers.
Purification and Characterization of CD40L
Affinity and Ion-Exchange Chromatography
CD40L monomers are purified using Ni-Sepharose 6 Fast Flow, eluting with 500 mM imidazole (20 mM sodium phosphate, pH 7.4). Subsequent cation-exchange chromatography on Poros 50 HS resin resolves glycosylated (25 kDa) and non-glycosylated (17.2 kDa) forms, with 100 mM sodium borate eluting >90% pure protein.
Table 3: Purification Yield of Murine CD40L (Source:)
| Form | Post-Ni-Sepharose Purity | Post-Poros 50 HS Purity | Final Yield |
|---|---|---|---|
| Monomer | 65% | 92% | 78 mg/L |
| Dimer | 58% | 89% | 52 mg/L |
| Trimer | 47% | 86% | 34 mg/L |
Western Blot and Glycosylation Analysis
Anti-His tag Western blotting confirms the identity of all forms, while PNGase F treatment reduces the monomer’s molecular weight from 25 kDa to 17.2 kDa, verifying N-linked glycosylation.
Functional Analysis of Multimeric CD40L
Receptor Binding Avidity
Surface plasmon resonance reveals trimeric mCD40L binds murine CD40 with a Kd of 0.8 nM, compared to 4.2 nM for monomers. This avidity effect correlates with enhanced B-cell activation; trimers induce 3.5-fold higher IL-6 secretion vs. monomers in murine splenocyte cultures.
In Vivo Immunostimulatory Activity
In C57BL/6 mice, trimeric CD40L (10 µg/dose) increases antigen-specific IgG titers by 8-fold compared to monomers, demonstrating its potential as a vaccine adjuvant.
Comparative Analysis of Preparation Methods
Q & A
Q. What experimental approaches are recommended for validating CD40 Ligand (CD40L) protein purity and binding activity in vitro?
- Methodological Answer: Purity validation of recombinant CD40L can be achieved using size-exclusion chromatography with multi-angle light scattering (SEC-MALS) to confirm molecular weight and oligomeric state. Binding activity is typically assessed via biolayer interferometry (BLI) for kinetic analysis of CD40-CD40L interactions, flow cytometry (FACS) using CD40-expressing cells (e.g., 293T-CD40), and ELISA for quantitative affinity measurements. These methods ensure >95% purity and functional integrity .
Q. How does this compound contribute to B cell activation and immunoglobulin production in T cell-dependent immune responses?
- Methodological Answer: CD40L binding to CD40 on B cells triggers signaling pathways (e.g., NF-κB and MAPK) that promote proliferation, class-switch recombination, and cytokine secretion (e.g., IL-6). Researchers can model this by co-culturing activated T cells with B cells in vitro and quantifying immunoglobulin isotypes via ELISA or Luminex multiplex assays . Functional blocking antibodies against CD40L or knockout models (e.g., CD40L-deficient mice) are used to confirm specificity .
Q. What standardized protocols exist for measuring soluble CD40L (sCD40L) in clinical or preclinical samples?
- Methodological Answer: Quantitative ELISA is the gold standard for detecting sCD40L in serum or plasma. Pre-analytical steps must minimize platelet activation (e.g., using anticoagulants like citrate). For preclinical studies, flow cytometry with anti-CD40L antibodies (e.g., clone 40804) can detect membrane-bound CD40L on activated T cells or platelets. Cross-reactivity with other TNF family ligands (e.g., CD27L) should be ruled out using competitive binding assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data on CD40L’s role in T cell-mediated autoimmunity (e.g., experimental allergic encephalomyelitis)?
- Methodological Answer: Discrepancies arise from cell-type-specific CD40L expression. Use conditional knockout models (e.g., CD40L-floxed mice crossed with cell-specific Cre lines) to isolate contributions from T cells vs. antigen-presenting cells (APCs). In EAE models, adoptively transfer wild-type CD4+ T cells into CD40L-deficient hosts to assess rescue of autoimmune pathology. Single-cell RNA sequencing can further map CD40L expression dynamics in heterogeneous cell populations .
Q. What techniques address variability in CD40L-mediated indoleamine 2,3-dioxygenase (IDO) activation across cancer microenvironments?
- Methodological Answer: IDO activation by CD40L in dendritic cells is context-dependent due to cytokine crosstalk (e.g., IFN-γ). Use spatial transcriptomics to correlate CD40L and IDO expression in tumor sections. In vitro, co-culture assays with IDO reporter cell lines (e.g., HEK293-IDO-luciferase) can quantify enzymatic activity under varying cytokine conditions. Pharmacological inhibitors (e.g., 1-methyl-D-tryptophan) validate IDO-specific effects .
Q. How do recent findings on non-T cell CD40L expression (e.g., platelets, endothelial cells) challenge traditional immune paradigms?
- Methodological Answer: Platelet-derived CD40L contributes to thromboinflammatory diseases (e.g., atherosclerosis). Investigate this using platelet-specific CD40L knockout mice and intravital microscopy to visualize platelet-leukocyte interactions in vivo. For endothelial cells, RNAscope or CITE-seq can localize CD40L mRNA/protein in vascular tissues. Functional assays (e.g., monocyte adhesion under shear stress) assess endothelial activation .
Q. What strategies improve translational relevance of CD40L-targeted therapies in autoimmune diseases versus cancer?
- Methodological Answer: For autoimmunity, anti-CD40L monoclonal antibodies (e.g., ruplizumab) are tested in phase II trials using collagen-induced arthritis models with endpoints in joint inflammation and autoantibody titers. In oncology, CD40L agonists (e.g., recombinant CD40L-Fc fusion proteins) are combined with checkpoint inhibitors. Use syngeneic tumor models (e.g., MC38 colorectal cancer) to measure CD8+ T cell infiltration via multiplex immunohistochemistry .
Data Analysis & Contradiction Management
Q. How should researchers statistically analyze cytokine data from CD40L-stimulated immune cells?
- Methodological Answer: Use mixed-effects models to account for donor/patient variability in ex vivo cytokine secretion assays (e.g., IL-6, IFN-γ). For high-dimensional data (e.g., CyTOF), apply unsupervised clustering (t-SNE, UMAP) to identify CD40L-responsive cell subsets. Normalize soluble CD40L levels to platelet counts in clinical studies to avoid confounding .
Q. What experimental designs mitigate confounding effects of CD40L’s interaction with α5β1 and αIIbβ3 integrins?
- Methodological Answer: Competitive binding assays with recombinant integrins (e.g., α5β1-coated plates) quantify CD40L’s off-target binding. Surface plasmon resonance (SPR) determines binding kinetics. In functional assays, use integrin-specific blocking antibodies (e.g., JBS5 for α5β1) to isolate CD40-specific signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
